Sucrose 6'-Carboxylic Acid

Descripción general

Descripción

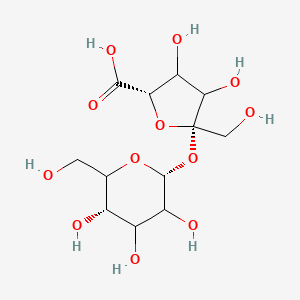

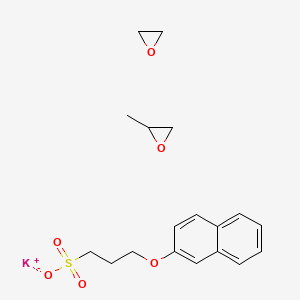

Sucrose 6’-Carboxylic Acid is a derivative of sucrose, which is a disaccharide composed of glucose and fructose . It has a molecular formula of C12H20O12 and a molecular weight of 356.28 . Sucrose 6’-Carboxylic Acid can be used in the manufacture of sucrose carboxylic acid derivatives as antioxidants for the prevention of lifestyle-related diseases .

Synthesis Analysis

The synthesis of Sucrose 6’-Carboxylic Acid involves the reaction of sucrose with a carboxylic acid anhydride such as acetic or benzoic anhydride in a reaction mixture containing a polar aprotic solvent . The catalytic synthesis of sugar esters, including Sucrose 6’-Carboxylic Acid, has been the focus of researchers due to their biocompatibility and extensive industrial applications as surfactants .Molecular Structure Analysis

The molecular structure of Sucrose 6’-Carboxylic Acid consists of carbonyl carbon (ketones, aldehyde, and carboxyl), conjugated double bonds, alcoholic hydroxyl, and saturated alkanes . The structure of the carboxyl group is planar, which can be represented with a resonance structure .Chemical Reactions Analysis

Sucrose 6’-Carboxylic Acid can undergo various chemical reactions. For instance, it can be mono-acylated in the 6-position . The hydrolysis of sucrose can also occur under acidic or basic conditions .Physical And Chemical Properties Analysis

Carboxylic acids, including Sucrose 6’-Carboxylic Acid, have high boiling points compared to other substances of comparable molar mass. Their boiling points increase with molar mass. Carboxylic acids having one to four carbon atoms are completely miscible with water, but solubility decreases with molar mass .Aplicaciones Científicas De Investigación

Role in Plant Growth and Development

Sucrose plays a central role in plant physiology, serving as a major product of photosynthesis, a primary transport sugar, and, in some cases, a regulator of gene expression. The regulation of sucrose metabolism involves key enzymes such as sucrose-phosphate synthase (SPS), sucrose synthase (SuSy), and invertases, which are crucial for the synthesis and degradation of sucrose. Protein phosphorylation has emerged as an important mechanism controlling the activity of these enzymes in response to environmental and endogenous signals. For example, the phosphorylation of SuSy may influence its localization within the cell, impacting its role in processes like cell wall biosynthesis or storage product formation (Winter & Huber, 2000).

Sucrose in Food Science and Technology

In the food industry, sucrose's role extends beyond sweetness to influence the physical behavior and chemical reactions within food products. Its thermal degradation and relaxation behavior in concentrated solutions are of particular interest for applications in pastry, dairy, frozen desserts, films, and coatings production. Understanding sucrose's behavior in these contexts allows for the development of products with desired textures and stability, showcasing its versatility as an ingredient (Quintas, Fundo, & Silva, 2010).

Sucrose-based Surfactants and Microemulsions

Sucrose esters, derived from sucrose and fatty acids, serve as biodegradable surfactants with applications across pharmaceuticals, food processing, detergents, and agriculture. Their utility in creating microemulsions, characterized by their phase behavior with different oils and alcohols, highlights the potential of sucrose derivatives in enhancing the delivery and efficacy of products in various industries (Garti, Clement, Leser, Aserin, & Fanun, 1999).

Insights into Sucrose's Role in Health and Nutrition

Research on sucrose's impact on health has evolved, particularly regarding its role in coronary heart disease (CHD). Historical analyses of internal industry documents have revealed how the sugar industry influenced research agendas to emphasize fat and cholesterol as dietary causes of CHD, overshadowing evidence of sucrose's risks. This manipulation of scientific discourse underscores the importance of critical examination of funded research and its influence on public health guidelines (Kearns, Schmidt, & Glantz, 2016).

Safety and Hazards

Direcciones Futuras

The future directions for Sucrose 6’-Carboxylic Acid could involve its use in the biochemical production and separation of carboxylic acids for biorefinery applications . Additionally, the development of new plant breeding strategies for increased crop productivity and sustainability could be a promising path .

Mecanismo De Acción

Target of Action

Sucrose 6’-Carboxylic Acid, a derivative of sucrose, interacts primarily with enzymes involved in carbohydrate metabolism . The compound’s primary targets are enzymes such as sucrose phosphorylase and other enzymes involved in the glycosylation process . These enzymes play a crucial role in the breakdown and synthesis of sugars, which are essential for various biological processes, including energy production and cellular function .

Mode of Action

Sucrose 6’-Carboxylic Acid interacts with its targets through a process known as glycosylation . This process involves the addition of a sugar moiety to a functional group on another molecule, often a protein . In the case of Sucrose 6’-Carboxylic Acid, it may interact with enzymes such as sucrose phosphorylase, leading to changes in the enzyme’s activity and thus influencing the metabolic pathways it is involved in .

Biochemical Pathways

Sucrose 6’-Carboxylic Acid affects several biochemical pathways, primarily those involved in carbohydrate metabolism . For instance, it may influence the glycolysis pathway, a critical process for breaking down glucose and other hexose sugars to produce energy . Additionally, it may also affect other pathways involved in the synthesis and breakdown of various carbohydrates .

Pharmacokinetics

Based on the properties of similar compounds, it can be inferred that it is likely to be well-absorbed due to its polar nature . Its distribution within the body would depend on various factors, including its size, charge, and the presence of transport proteins . As for metabolism and excretion, these would likely involve enzymatic processes and renal elimination, respectively .

Result of Action

The molecular and cellular effects of Sucrose 6’-Carboxylic Acid’s action are primarily related to changes in carbohydrate metabolism . By interacting with key enzymes, it can influence the breakdown and synthesis of sugars, potentially affecting energy production and other cellular functions . The exact effects would depend on various factors, including the specific cellular context and the presence of other metabolites .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Sucrose 6’-Carboxylic Acid. For instance, factors such as pH and temperature can affect the compound’s stability and its interactions with target enzymes . Additionally, the presence of other metabolites and the specific cellular environment can also influence its action . Understanding these factors is crucial for optimizing the use of Sucrose 6’-Carboxylic Acid in various applications.

Análisis Bioquímico

Biochemical Properties

Sucrose 6’-Carboxylic Acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes such as sucrose phosphorylase and sucrose 6’-phosphate phosphorylase . These enzymes facilitate the conversion of sucrose derivatives into other biochemical compounds, which are crucial for various metabolic pathways. The nature of these interactions involves the binding of Sucrose 6’-Carboxylic Acid to the active sites of these enzymes, leading to catalytic reactions that produce essential metabolites.

Cellular Effects

Sucrose 6’-Carboxylic Acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the glycolytic pathway by interacting with key enzymes involved in glucose metabolism . This interaction can lead to alterations in the levels of glycolytic intermediates, thereby impacting cellular energy production and overall metabolic flux. Additionally, Sucrose 6’-Carboxylic Acid has been shown to modulate the expression of genes related to carbohydrate metabolism, further influencing cellular function.

Molecular Mechanism

At the molecular level, Sucrose 6’-Carboxylic Acid exerts its effects through specific binding interactions with biomolecules. For instance, it binds to the active sites of sucrose phosphorylase and sucrose 6’-phosphate phosphorylase, facilitating the conversion of sucrose derivatives into glucose-1-phosphate and fructose . This binding interaction is crucial for the catalytic activity of these enzymes, leading to the production of key metabolic intermediates. Additionally, Sucrose 6’-Carboxylic Acid can act as an inhibitor or activator of certain enzymes, thereby modulating their activity and influencing metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sucrose 6’-Carboxylic Acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that prolonged exposure to Sucrose 6’-Carboxylic Acid can lead to sustained alterations in cellular metabolism and gene expression, highlighting its potential for long-term biochemical applications.

Dosage Effects in Animal Models

The effects of Sucrose 6’-Carboxylic Acid in animal models have been investigated to determine its dosage-dependent impact. Studies have shown that low to moderate doses of this compound can enhance metabolic activity and improve glucose metabolism . At higher doses, Sucrose 6’-Carboxylic Acid may exhibit toxic effects, including disruptions in normal metabolic processes and potential adverse effects on organ function. These findings underscore the importance of optimizing dosage levels to achieve desired biochemical outcomes while minimizing potential toxicity.

Metabolic Pathways

Sucrose 6’-Carboxylic Acid is involved in several metabolic pathways, including the glycolytic pathway and the pentose phosphate pathway . It interacts with enzymes such as sucrose phosphorylase and sucrose 6’-phosphate phosphorylase, facilitating the conversion of sucrose derivatives into key metabolic intermediates. These interactions play a crucial role in maintaining metabolic flux and ensuring the efficient production of energy and other essential metabolites.

Transport and Distribution

The transport and distribution of Sucrose 6’-Carboxylic Acid within cells and tissues are mediated by specific transporters and binding proteins. In plants, sucrose transporters such as SUC2 play a key role in the phloem loading and unloading of sucrose derivatives, including Sucrose 6’-Carboxylic Acid . These transporters facilitate the movement of the compound from source tissues, such as leaves, to sink tissues, such as roots and stems. Additionally, binding proteins may assist in the intracellular localization and accumulation of Sucrose 6’-Carboxylic Acid, ensuring its availability for metabolic processes.

Subcellular Localization

Sucrose 6’-Carboxylic Acid is localized within specific subcellular compartments, which can influence its activity and function. Studies have shown that this compound is predominantly localized in the cytoplasm and the Golgi apparatus . The presence of targeting signals and post-translational modifications may direct Sucrose 6’-Carboxylic Acid to these compartments, where it can participate in various biochemical reactions. The subcellular localization of this compound is essential for its role in metabolic pathways and its overall impact on cellular function.

Propiedades

IUPAC Name |

(2S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O12/c13-1-3-4(15)5(16)6(17)11(22-3)24-12(2-14)9(19)7(18)8(23-12)10(20)21/h3-9,11,13-19H,1-2H2,(H,20,21)/t3?,4-,5?,6?,7?,8+,9?,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBIYXNHYZTBKM-ZQNSQHBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C(C([C@H](O1)O[C@]2(C(C([C@H](O2)C(=O)O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[4.1.0]heptane, 1,5,5-trimethyl-](/img/no-structure.png)

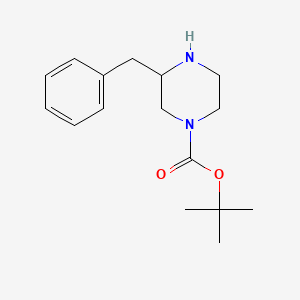

![7-Amino-4-(pyridin-2-ylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one dihydrochloride](/img/structure/B568666.png)

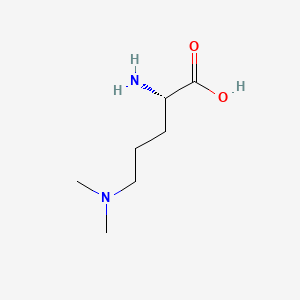

![N-[2-(5-bromo-1H-indol-3-yl)ethyl]acetamide](/img/structure/B568672.png)